molecular formula C10H11ClO3S B2446056 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride CAS No. 118351-97-6

2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride

Cat. No.: B2446056
CAS No.: 118351-97-6
M. Wt: 246.71
InChI Key: SPOYJMNDIKTIEJ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride: is an organic compound with the molecular formula C10H11ClO3S and a molecular weight of 246.71 g/mol . This compound is characterized by a benzofuran ring substituted with a sulfonyl chloride group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride typically involves the reaction of 2,2-Dimethyl-2,3-dihydro-1-benzofuran with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process generally includes the purification of the product through recrystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific derivative formed and its intended application .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2,2-dimethyl-3H-1-benzofuran-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3S/c1-10(2)6-7-5-8(15(11,12)13)3-4-9(7)14-10/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOYJMNDIKTIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C=CC(=C2)S(=O)(=O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118351-97-6
Record name 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 22.2 g (0.15 mole) of 2,3-dihydro-2,2-dimethylbenzofuran in 190 mL of chloroform was added dropwise 20 mL (0.3 mole) of chlorosulfonic acid. After complete addition, the reaction mixture was stirred at room temperature for two hours. The reaction mixture was poured into a separatory funnel with ice water and shaken. The organic layer was separated from the aqueous phase and dried over anhydrous magnesium sulfate. The dried organic phase was filtered and the filtrate was evaporated under reduced pressure to leave 14.5 g of 5-chlorosulfonyl-2,3-dihydro-2,2-dimethylbenzofuran as a solid (mp 75°-77° C.).
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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